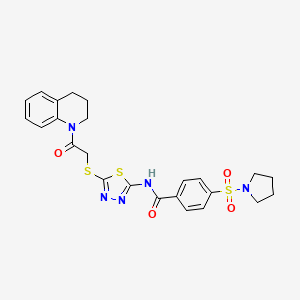
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O4S3 and its molecular weight is 543.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a thiadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C20H18N4O2S2 with a molecular weight of approximately 410.51 g/mol. The structural components suggest potential interactions with various biological targets, including enzymes and receptors, which may modulate their activity.
1. Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activities. Studies indicate that derivatives of this scaffold exhibit significant efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown moderate to good activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1–5 μg/mL .
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. The mechanism of action often involves the inhibition of key pathways involved in tumorigenesis:
- Mechanisms : Thiadiazole derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis, thus targeting uncontrolled cell division characteristic of neoplastic diseases . For example, certain derivatives have shown IC50 values against HepG-2 and A-549 cell lines at 4.37 ± 0.7 μM and 8.03 ± 0.5 μM respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example 1 | HepG-2 | 4.37 ± 0.7 |
| Example 2 | A-549 | 8.03 ± 0.5 |
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds have also been noted in various studies. These compounds can modulate inflammatory pathways potentially through the inhibition of cytokine production or the modulation of immune responses .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research involving the evaluation of this compound demonstrated significant cytotoxic effects on cancer cell lines. The study highlighted the compound's ability to induce apoptosis in targeted cells while sparing normal cells.
The biological activity of this compound likely involves multiple pathways:
Molecular Targets :
The compound may interact with various enzymes or receptors involved in cellular signaling pathways.
Pathways Involved :
It could interfere with cellular processes such as apoptosis induction or cell cycle arrest through modulation of key signaling cascades.
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S3/c30-21(29-15-5-7-17-6-1-2-8-20(17)29)16-34-24-27-26-23(35-24)25-22(31)18-9-11-19(12-10-18)36(32,33)28-13-3-4-14-28/h1-2,6,8-12H,3-5,7,13-16H2,(H,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOIABXGXCJSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














